

# A Comparative Guide to the NMR Spectra of 3H-Carbazole and 9H-Carbazole

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## Compound of Interest

Compound Name: 3H-carbazole

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This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectra of two carbazole isomers: the stable, aromatic 9H-carbazole and its unstable, non-aromatic tautomer, **3H-carbazole**. Due to the inherent instability of **3H-carbazole**, experimental NMR data for this isomer is not readily available. Therefore, this comparison presents experimental data for 9H-carbazole alongside a detailed prediction of the expected NMR spectral characteristics of **3H-carbazole** based on its molecular structure.

## Structural Overview and Tautomerism

9H-carbazole is a well-known aromatic heterocyclic compound, characterized by a planar structure with a protonated nitrogen at position 9. In contrast, **3H-carbazole** is a non-aromatic isomer where the proton is located on the C3 carbon, disrupting the aromaticity of one of the benzene rings. These two forms are tautomers, meaning they can interconvert, although the equilibrium heavily favors the aromatic and more stable 9H-isomer.

Caption: Tautomeric relationship between 9H-carbazole and **3H-carbazole**.

## Experimental Data for 9H-Carbazole

The following tables summarize the experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for 9H-carbazole.

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ ) and Coupling Constants (J) for 9H-Carbazole.

| Protons | Chemical Shift (ppm) in DMSO-d <sub>6</sub> [1] | Chemical Shift (ppm) in CDCl <sub>3</sub> [1] | Multiplicity | Coupling Constants (Hz) |
|---------|---|---|--------------|-------------------------|
| H1, H8  | 8.10  | 8.08  | d            | J = 7.9                 |
| H4, H5  | 7.50  | 7.42  | d            | J = 8.1                 |
| H2, H7  | 7.16  | 7.24  | t            | J = 7.2                 |
| H3, H6  | 7.39  | 7.42  | t            | J = 8.1                 |
| N-H     | 11.21   | 8.14 (br s)                                   | s            | -                       |

Table 2: <sup>13</sup>C NMR Chemical Shifts ( $\delta$ ) for 9H-Carbazole.

| Carbons  | Chemical Shift (ppm) in CDCl <sub>3</sub> |
|----------|---|
| C1, C8   | 110.8                                     |
| C2, C7   | 125.8                                     |
| C3, C6   | 118.8                                     |
| C4, C5   | 120.4                                     |
| C4a, C4b | 123.5                                     |
| C8a, C9a | 139.8                                     |

## Predicted NMR Spectra for 3H-Carbazole

The structure of **3H-carbazole**, with its sp<sup>3</sup>-hybridized C3 carbon, would lead to a significantly different NMR spectrum compared to the aromatic 9H-isomer.

### Predicted <sup>1</sup>H NMR Spectrum of 3H-Carbazole:

- Aliphatic Protons: The two protons on the C3 carbon (H3) would be in an aliphatic environment and are expected to resonate significantly upfield, likely in the range of 2.5-3.5 ppm. These protons would appear as a singlet if there are no adjacent protons or could show geminal coupling if they are diastereotopic.

- **Vinylic Protons:** The H1, H2, and H4 protons are part of a conjugated system but not a fully aromatic ring. Their chemical shifts would be in the vinylic region, expected between 5.5 and 7.0 ppm.
- **Aromatic Protons:** The protons on the intact benzene ring (H5, H6, H7, H8) would resemble those of a substituted benzene and are expected to appear in the aromatic region, between 7.0 and 8.0 ppm.
- **N-H Proton:** The proton on the nitrogen (N-H) would be part of an enamine-like system and is expected to be a broad singlet, with a chemical shift that could vary depending on the solvent and concentration.

## Predicted $^{13}\text{C}$ NMR Spectrum of 3H-Carbazole:

- **Aliphatic Carbon:** The C3 carbon, being  $\text{sp}^3$ -hybridized, would show a signal in the aliphatic region, likely between 30 and 50 ppm.
- **Vinylic and Aromatic Carbons:** The remaining  $\text{sp}^2$ -hybridized carbons would appear in the region of 100-150 ppm. The carbons of the intact benzene ring (C5-C8a) would have chemical shifts typical for an aromatic ring, while the carbons of the diene system in the other ring (C1, C2, C4, C4a, C9a) would have chemical shifts characteristic of vinylic carbons.

## Experimental Protocols

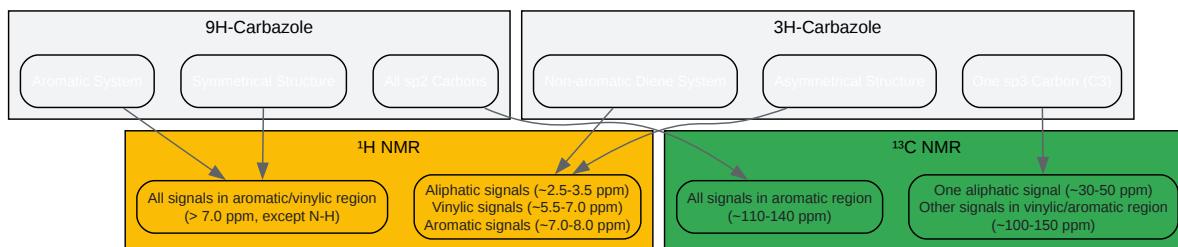
The NMR spectra for 9H-carbazole are typically recorded on a 300 or 400 MHz spectrometer.

- **Sample Preparation:** A few milligrams of the carbazole sample are dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).
- **$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters for acquisition time, relaxation delay, and pulse width are used.

- $^{13}\text{C}$  NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Comparative Analysis

The key differences in the NMR spectra of **3H-carbazole** and 9H-carbazole arise from the difference in aromaticity and the hybridization of the C3 carbon.



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Caption: Logical workflow comparing the structural features of 3H- and 9H-carbazole and their resulting NMR spectral characteristics.

In summary, the most striking difference would be the appearance of high-field signals in both the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3H-carbazole**, corresponding to the aliphatic  $\text{CH}_2$  group at the C3 position. This is in stark contrast to the spectrum of 9H-carbazole, where all proton and carbon signals (with the exception of the N-H proton) appear in the low-field aromatic region. The reduced symmetry of **3H-carbazole** would also lead to a more complex spectrum with more unique signals compared to the symmetrical 9H-isomer.

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## References

- 1. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]
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